4-(tert-butyl) 2-methyl (2R,5S)-2-isobutyl-5-(1,3-thiazol-2-yl)tetrahydro-1H-pyrrole-2,4-dicarboxylate
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Description
4-(tert-butyl) 2-methyl (2R,5S)-2-isobutyl-5-(1,3-thiazol-2-yl)tetrahydro-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C18H28N2O4S and its molecular weight is 368.49. The purity is usually 95%.
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Scientific Research Applications
Dye and Pigment Applications
The compound is part of a class of conjugated buta-1,3-dienes substituted with a heterocyclic group. It has potential applications as dyes and pigments due to its long-range conjugated systems. The compound's three-dimensional structures and characteristics were studied using NMR analysis, mass spectroscopy, and X-ray crystal structure analysis. Quantum chemical calculations were also utilized to study the conjugation plane and stability of these compounds (Liu, Song, & Yan, 2014).
Antitumor Activity
A related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was synthesized and exhibited antitumor activity against the Hela cell line. Its crystal structure was determined by single-crystal X-ray diffraction, and the compound displayed good antitumor activity with an IC50 value of 26 µM (Ye Jiao et al., 2015).
Material Synthesis
The compound is involved in the synthesis of new materials, such as different 2,5-bis(tetrazol-5-yl)-disubstituted five-membered heterocycles (e.g., thiophenes, pyrroles, furans), and in creating tetrazole-containing monomers for the synthesis of new types of electroconductive and high energetic polymers (Belousov & Zuraev, 2019).
Synthetic Method Optimization
A novel synthetic method for 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives was optimized. This synthesis involves a highly selective cyclization and can be carried out without column chromatography purification, showing high selectivity controlled by lithium coordination and steric hindrance caused by the tert-butyl ester (Nishio, Uchiyama, Kito, & Nakahira, 2011).
Properties
IUPAC Name |
4-O-tert-butyl 2-O-methyl (2R,5S)-2-(2-methylpropyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-11(2)9-18(16(22)23-6)10-12(15(21)24-17(3,4)5)13(20-18)14-19-7-8-25-14/h7-8,11-13,20H,9-10H2,1-6H3/t12?,13-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPJTJAGOLEPPX-QLYHWAPBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CC(C(N1)C2=NC=CS2)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@]1(CC([C@H](N1)C2=NC=CS2)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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